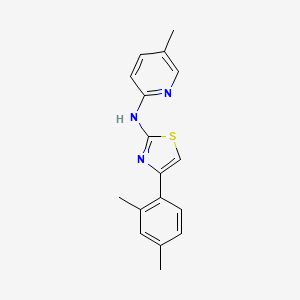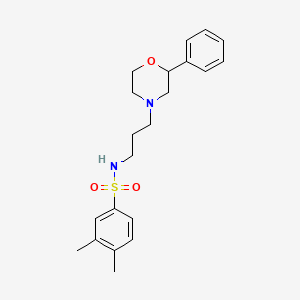
3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide, also known as DMPB, is a sulfonamide-based compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. In cancer treatment, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In neurological disorders, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In infectious diseases, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to inhibit the growth of bacteria and fungi by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to have various biochemical and physiological effects. In cancer treatment, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to induce apoptosis, inhibit angiogenesis, and inhibit MMP activity. In neurological disorders, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been found to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and use in various assays. However, one of the limitations of using 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is its potential toxicity, which requires careful handling and dosing.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide. In cancer treatment, future studies could focus on the development of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide-based therapies for specific types of cancer. In neurological disorders, future studies could focus on the development of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, future studies could focus on the development of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide-based therapies for drug-resistant bacteria and fungi.
Conclusion:
In conclusion, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide is a sulfonamide-based compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide as a therapeutic agent.
Synthesemethoden
The synthesis of 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-(2-phenylmorpholino)propylamine in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been studied in various scientific research fields, including cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been studied for its potential neuroprotective effects. It has been found to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, 3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been studied for its potential antibacterial and antifungal activities.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17-9-10-20(15-18(17)2)27(24,25)22-11-6-12-23-13-14-26-21(16-23)19-7-4-3-5-8-19/h3-5,7-10,15,21-22H,6,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJDXINTAHRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

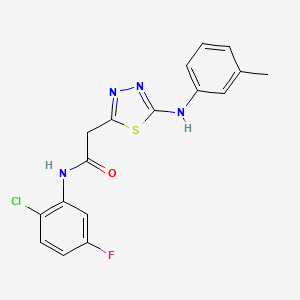
![2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2621116.png)
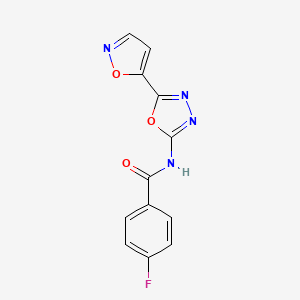
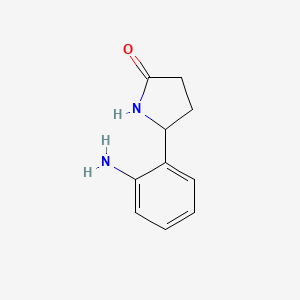
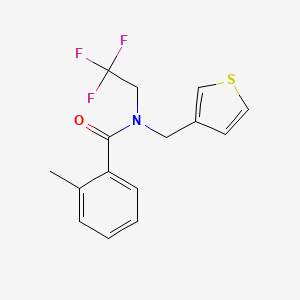
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2621123.png)
![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2621124.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2621127.png)
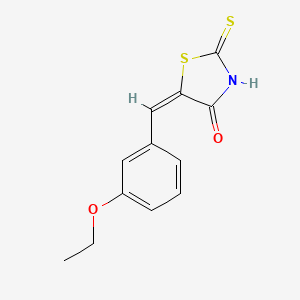
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2621129.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2621130.png)
![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2621132.png)
